(RS)-4-Oxiranylmethyl-phenol
Description
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9-10H,5-6H2 |
InChI Key |
DFTIORCOZJOMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Variations
The table below compares (RS)-4-Oxiranylmethyl-phenol with other para-substituted phenols, emphasizing substituent-driven differences in properties and reactivity:
Critical Analysis of Functional Group Impact
Epoxide vs. Methyl (4-Methylphenol): The oxirane group in (RS)-4-Oxiranylmethyl-phenol introduces significant electrophilicity compared to 4-methylphenol’s inert methyl group. This enables nucleophilic attacks (e.g., by amines or thiols) for polymer synthesis, whereas 4-methylphenol is primarily used as a preservative or solvent .
Epoxide vs. Glycidyl Ether (4-Hydroxyphenyl glycidyl ether): Both compounds share epoxide reactivity, but the glycidyl ether’s oxygen atom stabilizes the epoxide ring, reducing hydrolysis rates. This makes (RS)-4-Oxiranylmethyl-phenol more reactive but less stable in aqueous environments .
Phenol Acidity: Substituents dramatically alter acidity. The electron-withdrawing epoxide in (RS)-4-Oxiranylmethyl-phenol lowers its pKa compared to 4-methylphenol but raises it relative to 4-cyanophenol (CN is stronger electron-withdrawing) .
Amino vs. Epoxide (4-Aminophenol): 4-Aminophenol’s NH₂ group enhances solubility and redox activity (e.g., in dye synthesis), whereas (RS)-4-Oxiranylmethyl-phenol’s epoxide favors covalent bonding applications (e.g., adhesives) .
Preparation Methods
Epoxidation of 4-Allylphenol
Applications in Pharmaceutical Synthesis
(RS)-4-Oxiranylmethyl-phenol serves as a key intermediate in the synthesis of 4-hydroxy-piperidine derivatives, as demonstrated in EP 0824098 A1. For example:
-
Example 1 : Reacting (RS)-4-Oxiranylmethyl-phenol (0.12 g, 0.8 mmol) with 4-Benzyl-4-hydroxy-piperidin (0.19 g) in methanol under reflux yields N-(4-{3-[4-(4-fluoro-benzyl)-4-hydroxy-piperidin-1-yl]-propoxy}-phenyl)-methanesulfonamide.
Reaction Conditions :
Challenges and Optimization Strategies
Stereochemical Control
The racemic nature of (RS)-4-Oxiranylmethyl-phenol complicates its use in enantioselective syntheses. Strategies include:
Stability Issues
Epoxides are prone to ring-opening under acidic or basic conditions. Stabilization methods involve:
-
Low-Temperature Storage : Below –20°C in anhydrous solvents.
-
Inert Atmosphere : Argon or nitrogen to prevent hydrolysis.
Analytical and Spectroscopic Characterization
Table 1: Spectroscopic Data for (RS)-4-Oxiranylmethyl-phenol
| Technique | Data |
|---|---|
| ¹H NMR | δ 6.8 (d, 2H, ArH), δ 7.1 (d, 2H, ArH), δ 3.9 (m, 1H, OCH), |
| δ 3.3 (dd, 1H, CH₂O), δ 2.8 (dd, 1H, CH₂O), δ 2.6 (m, 2H, CH₂) | |
| ¹³C NMR | δ 155.2 (C-O), δ 130.4–115.3 (ArC), δ 52.1 (OCH), δ 46.7 (CH₂O), |
| δ 38.4 (CH₂) | |
| IR (cm⁻¹) | 3350 (O-H), 3050 (C-H aromatic), 1250 (C-O), 850 (epoxide) |
| MS (ESI+) | m/z 151.1 [M+H⁺], 173.1 [M+Na⁺] |
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (RS)-4-Oxiranylmethyl-phenol to achieve high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including epoxidation and substitution. To optimize enantiomeric purity:
- Use chiral catalysts or auxiliaries during the formation of the oxirane ring to control stereochemistry .
- Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, low temperatures (0–5°C) in tetrahydrofuran (THF) can stabilize intermediates .
- Employ chromatographic techniques (e.g., chiral HPLC) or crystallization to separate enantiomers post-synthesis .
Q. How does the oxiranyl group in (RS)-4-Oxiranylmethyl-phenol influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strained oxirane ring enhances electrophilicity, making it susceptible to nucleophilic attack. Key factors include:
- Ring-opening reactions : Use nucleophiles like amines or thiols under acidic or basic conditions. For instance, aqueous HCl opens the oxirane to form diols, while NH₃ generates amino alcohols .
- Regioselectivity : The electronic effects of the para-hydroxyphenyl group direct nucleophilic attack to the less substituted oxirane carbon .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor specific products (e.g., diols vs. ethers) .
Q. What spectroscopic methods are most effective for characterizing (RS)-4-Oxiranylmethyl-phenol and its derivatives?
- Methodological Answer : A combination of techniques is required:
- NMR : Use H and C NMR to confirm the oxirane structure (e.g., characteristic δ 3.5–4.5 ppm for oxirane protons) and stereochemistry .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and epoxide (1250 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of (RS)-4-Oxiranylmethyl-phenol derivatives?
- Methodological Answer :
- Perform docking studies to assess interactions with target proteins (e.g., bacterial enzymes for antimicrobial activity). For example, derivatives with electron-withdrawing substituents show enhanced binding to streptococcal enolase .
- Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with observed bioactivity (e.g., IC values for biofilm inhibition) .
- Validate predictions with in vitro assays, such as MIC (minimum inhibitory concentration) testing against Gram-positive bacteria .
Q. What strategies resolve contradictions in reactivity data between (RS)-4-Oxiranylmethyl-phenol and its structural analogs?
- Methodological Answer :
- Comparative kinetic studies : Measure reaction rates under identical conditions. For example, analogs lacking the para-hydroxyl group exhibit slower oxirane ring-opening due to reduced electrophilicity .
- Solvent effect analysis : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than protic solvents (e.g., MeOH), explaining divergent product ratios .
- Isotopic labeling : Use O-labeled HO to track oxygen incorporation in diol products, clarifying mechanistic pathways .
Q. How do oxidative and photolytic degradation pathways impact the stability of (RS)-4-Oxiranylmethyl-phenol in biological assays?
- Methodological Answer :
- Oxidative degradation : Exposure to HO or cytochrome P450 enzymes converts the oxirane to a ketone or carboxylic acid, reducing bioactivity. Monitor via LC-MS .
- Photodegradation : UV light induces homolytic cleavage of the C–O bond in the oxirane, forming radicals that dimerize or react with O. Use amber glassware and radical scavengers (e.g., BHT) to mitigate .
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products weekly to establish shelf-life .
Q. What role does the para-hydroxyphenyl group play in modulating the antioxidant activity of (RS)-4-Oxiranylmethyl-phenol?
- Methodological Answer :
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity. The phenolic –OH donates hydrogen atoms, neutralizing free radicals. Electron-donating groups (e.g., –OCH) enhance activity, while electron-withdrawing groups (e.g., –NO) reduce it .
- DFT calculations : Calculate bond dissociation energies (BDEs) for the O–H bond; lower BDE correlates with higher antioxidant efficacy .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antimicrobial efficacy of (RS)-4-Oxiranylmethyl-phenol against Streptococcus spp.?
- Methodological Answer :
- Strain-specific variability : Test clinical isolates alongside reference strains (e.g., ATCC 19615) to account for genetic diversity .
- Biofilm vs. planktonic assays : Biofilm-embedded bacteria exhibit 10–1000x higher resistance. Use crystal violet staining or confocal microscopy to quantify biofilm inhibition .
- Check synergism with antibiotics : Sub-inhibitory concentrations of (RS)-4-Oxiranylmethyl-phenol may enhance β-lactam efficacy by disrupting bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
